molecular formula C21H16Cl2N2O4 B4714695 N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide

Cat. No. B4714695
M. Wt: 431.3 g/mol
InChI Key: BLAAGYVUVUUYIY-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, also known as CCBH, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicine, agriculture, and industry. CCBH is a hydrazide derivative of benzohydrazide, which is a well-known class of compounds with diverse biological and pharmaceutical activities.

Mechanism of Action

The mechanism of action of N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. In vivo studies have demonstrated that this compound can reduce inflammation and oxidative stress in animal models of neurodegenerative disorders. It has also been shown to improve learning and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. It also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide. One direction is to further explore its potential as a therapeutic agent for neurodegenerative disorders. Another direction is to investigate its potential use as a plant growth regulator and its effects on crop yield and quality. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways. Finally, the development of novel synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved biological activities.

Scientific Research Applications

N'-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide has been extensively studied for its potential use in various scientific fields. In medicine, this compound has been found to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been shown to have neuroprotective effects and can be used to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In agriculture, this compound can be used as a plant growth regulator and can improve crop yield and quality. In industry, this compound can be used as a dye intermediate and in the production of polymers.

properties

IUPAC Name

N-[(E)-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O4/c22-16-5-6-20(29-12-13-3-1-2-4-19(13)23)15(7-16)11-24-25-21(28)14-8-17(26)10-18(27)9-14/h1-11,26-27H,12H2,(H,25,28)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAAGYVUVUUYIY-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC(=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC(=C3)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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